molecular formula C15H13NOS2 B179597 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole CAS No. 5844-71-3

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

Cat. No.: B179597
CAS No.: 5844-71-3
M. Wt: 287.4 g/mol
InChI Key: HSAVUPCHUVAASX-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a phenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxyethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole involves its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethylsulfanyl-1,3-benzimidazole: Similar structure but with a benzimidazole ring instead of benzothiazole.

    2-Phenoxyethylsulfanyl-1,3-benzoxazole: Contains a benzoxazole ring.

    2-Phenoxyethylsulfanyl-1,3-benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is unique due to its specific combination of the benzothiazole ring and the phenoxyethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVUPCHUVAASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365141
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-71-3
Record name 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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